8-methyl-2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide
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Overview
Description
8-methyl-2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide is a complex organic compound with a molecular formula of C26H21NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
8-methyl-2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-methyl-2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
8-Methylquinoline: A simpler derivative of quinoline with similar structural features.
2-p-Tolylquinoline: Another derivative with a tolyl group attached to the quinoline ring.
Quinoline-4-carboxylic acid: A quinoline derivative with a carboxylic acid functional group.
Uniqueness
8-methyl-2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may
Properties
Molecular Formula |
C24H20N2O |
---|---|
Molecular Weight |
352.4g/mol |
IUPAC Name |
8-methyl-2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H20N2O/c1-16-11-13-18(14-12-16)22-15-21(20-10-6-7-17(2)23(20)26-22)24(27)25-19-8-4-3-5-9-19/h3-15H,1-2H3,(H,25,27) |
InChI Key |
ULMIOHFIQAFPQN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)NC4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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